4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyranone ring substituted with hydroxy and methoxyphenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing cellular processes. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: Shares similar functional groups but differs in the core structure.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a chromenone ring instead of a pyranone ring
Properties
CAS No. |
920318-18-9 |
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Molecular Formula |
C14H14O5 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]pyran-2-one |
InChI |
InChI=1S/C14H14O5/c1-18-13-6-9(3-5-12(13)16)2-4-11-7-10(15)8-14(17)19-11/h3,5-8,15-16H,2,4H2,1H3 |
InChI Key |
ZYBFUUDPVCAZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC2=CC(=CC(=O)O2)O)O |
Origin of Product |
United States |
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